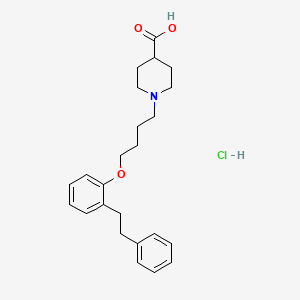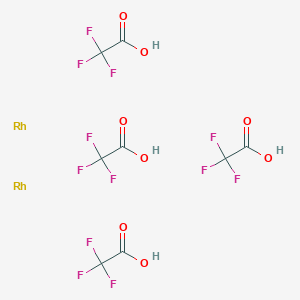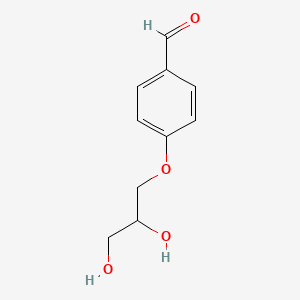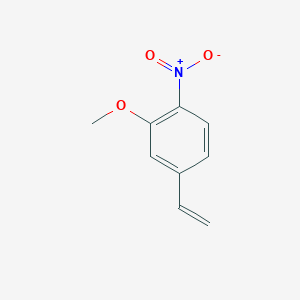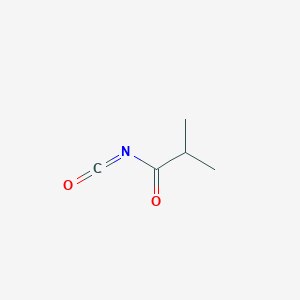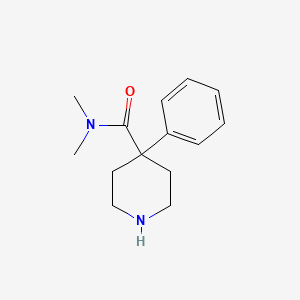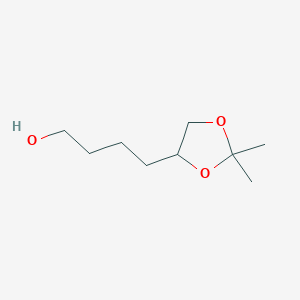![molecular formula C15H21N3O2 B8768138 tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B8768138.png)
tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate: is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl ester group, an aminopyridine moiety, and a dihydropyridine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the aminopyridine intermediate: This step involves the nitration of pyridine followed by reduction to obtain the aminopyridine derivative.
Cyclization to form the dihydropyridine ring: The aminopyridine intermediate undergoes a cyclization reaction with appropriate reagents to form the dihydropyridine ring.
Introduction of the tert-butyl ester group: The final step involves esterification with tert-butyl alcohol under acidic conditions to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted aminopyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The dihydropyridine ring may interact with ion channels, affecting cellular signaling pathways. Overall, the compound’s effects are mediated through its binding to and modulation of various biological targets.
Comparación Con Compuestos Similares
- tert-butyl 4-(6-aminopyridin-3-yl)benzoate
- tert-butyl (6-aminopyridin-3-yl)carbamate
- tert-butyl ((6-aminopyridin-3-yl)methyl)carbamate
Comparison:
- tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate is unique due to the presence of the dihydropyridine ring, which imparts different chemical reactivity and biological activity compared to its analogs.
- The aminopyridine moiety is a common feature, but the variations in the ester or carbamate groups and the presence of the dihydropyridine ring distinguish these compounds in terms of their chemical behavior and potential applications.
Propiedades
Fórmula molecular |
C15H21N3O2 |
|---|---|
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(6-aminopyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-6,10H,7-9H2,1-3H3,(H2,16,17) |
Clave InChI |
GJKPPQXNOJOCQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


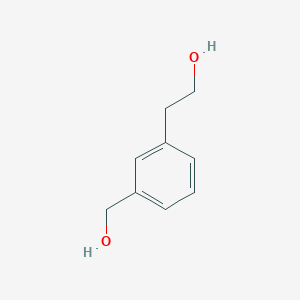
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-5-ethoxy-, ethyl ester](/img/structure/B8768092.png)

![3-{[(2-bromophenyl)methyl]amino}propan-1-ol](/img/structure/B8768107.png)
![1H-Imidazo[4,5-b]pyridin-1-ol](/img/structure/B8768108.png)
